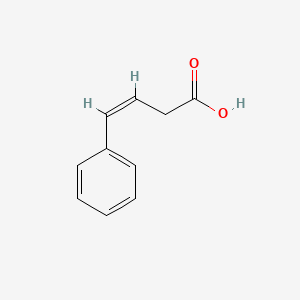
3-Butenoic acid, 4-phenyl-, (3Z)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Butenoic acid, 4-phenyl-, (3Z)-, also known as (3Z)-4-Phenyl-3-butenoic acid, is an organic compound with the molecular formula C10H10O2. It is a derivative of butenoic acid with a phenyl group attached to the fourth carbon atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butenoic acid, 4-phenyl-, (3Z)- can be achieved through several methods. One common approach involves the reaction of styrene with carbon monoxide and water in the presence of a palladium catalyst. This reaction proceeds under mild conditions and yields the desired product with high selectivity .
Another method involves the hydrolysis of 4-phenyl-3-butenenitrile, which can be obtained by the reaction of benzyl chloride with acrylonitrile. The hydrolysis is typically carried out in the presence of a strong acid such as hydrochloric acid or sulfuric acid .
Industrial Production Methods
Industrial production of 3-Butenoic acid, 4-phenyl-, (3Z)- often involves the catalytic hydrogenation of 4-phenyl-3-butenoic acid esters. This process is carried out under high pressure and temperature conditions, using a suitable hydrogenation catalyst such as palladium on carbon or platinum oxide .
Analyse Chemischer Reaktionen
Types of Reactions
3-Butenoic acid, 4-phenyl-, (3Z)- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: 4-Phenyl-3-butenoic acid derivatives.
Reduction: 4-Phenylbutanoic acid.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 3-Butenoic acid, 4-phenyl-, (3Z)- involves its interaction with specific molecular targets. For example, it has been shown to act as a mechanism-based inhibitor of peptidylglycine α-hydroxylating monooxygenase, an enzyme involved in the biosynthesis of peptide hormones . The compound binds to the active site of the enzyme, leading to its inactivation and subsequent inhibition of the enzyme’s activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Phenylbutanoic acid: A reduced form of 3-Butenoic acid, 4-phenyl-, (3Z)-, lacking the double bond.
4-Phenyl-3-butenenitrile: A nitrile derivative of the compound, used as an intermediate in its synthesis.
Styrylacetic acid: Another name for 3-Butenoic acid, 4-phenyl-, (3Z)-, highlighting its structural similarity to styrene derivatives.
Uniqueness
3-Butenoic acid, 4-phenyl-, (3Z)- is unique due to its conjugated double bond and phenyl group, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic organic chemistry .
Eigenschaften
CAS-Nummer |
59744-46-6 |
|---|---|
Molekularformel |
C10H10O2 |
Molekulargewicht |
162.18 g/mol |
IUPAC-Name |
(Z)-4-phenylbut-3-enoic acid |
InChI |
InChI=1S/C10H10O2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-7H,8H2,(H,11,12)/b7-4- |
InChI-Schlüssel |
PSCXFXNEYIHJST-DAXSKMNVSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C\CC(=O)O |
Kanonische SMILES |
C1=CC=C(C=C1)C=CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


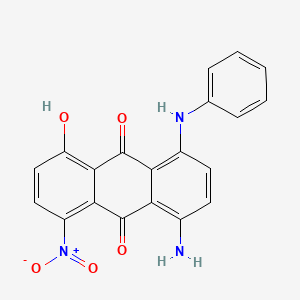
![8,8-Dimethylbicyclo[4.2.0]octan-7-amine](/img/structure/B13146147.png)
![2-{3-tert-butyl-4,6-dichloro-1H-pyrazolo[3,4-b]pyridin-1-yl}ethan-1-ol](/img/structure/B13146149.png)

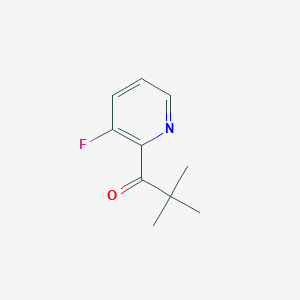

![2,3-dihydroxy-N-[(4S,5S)-2-[2-(1H-imidazol-5-yl)ethyl]-5-methyl-3-oxo-1,2-oxazolidin-4-yl]benzamide](/img/structure/B13146165.png)
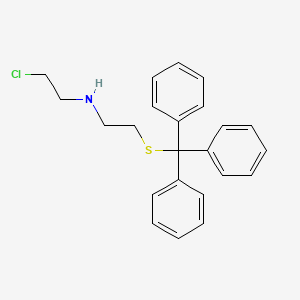
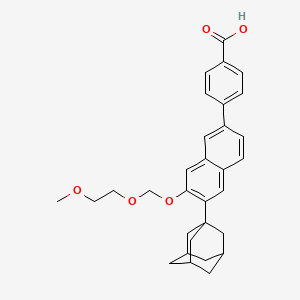
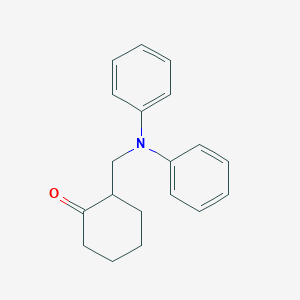


![2-[(1-Methylpiperidin-4-yl)amino]acetamide](/img/structure/B13146201.png)

